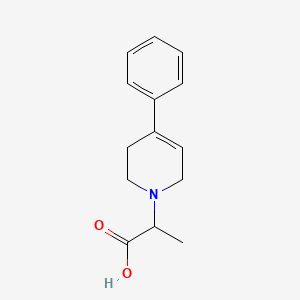

![molecular formula C14H28N2O B1479130 2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine CAS No. 2097962-69-9](/img/structure/B1479130.png)

2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine

Overview

Description

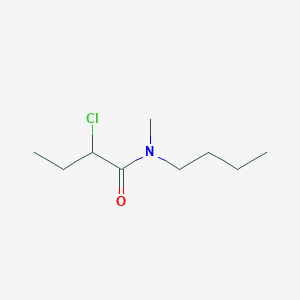

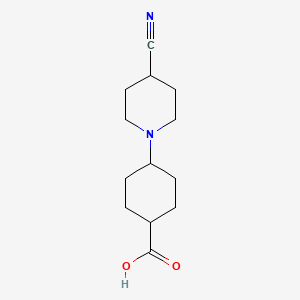

“2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine” is a complex organic compound. It contains an azaspirodecane ring, which is a type of spiro compound where one of the atoms in the ring is a nitrogen . The ethoxymethyl and ethan-1-amine groups are substituents on this ring.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azaspirodecane ring, followed by the addition of the ethoxymethyl and ethan-1-amine groups. This could potentially be achieved through a series of reactions including ring-closing metathesis, nucleophilic substitution, and reductive amination .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the azaspirodecane ring, with the ethoxymethyl and ethan-1-amine groups as substituents. The presence of the nitrogen atom in the ring and the ethan-1-amine group would introduce polarity to the molecule .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atom in the azaspirodecane ring and the ethan-1-amine group. These could act as nucleophiles in reactions. The ethoxymethyl group could also potentially be involved in reactions, depending on the conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar nitrogen-containing groups could make it somewhat soluble in polar solvents .

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Amines

Research on nitrogen-containing compounds, including amines, highlights the importance of advanced oxidation processes (AOPs) in addressing the resistance of these compounds to conventional degradation methods. AOPs, including ozone and Fenton processes, are effective in mineralizing nitrogen-containing compounds, improving overall treatment schemes for water purification. This research underscores the need for developing technologies focusing on the degradation of amine-based compounds to mitigate their environmental impact, with emphasis on reaction mechanisms and identification of intermediates (Bhat & Gogate, 2021).

Synthesis and Functionalization in Organic Chemistry

The study of beta-amino alcohols via aziridinium intermediates provides insights into the synthetic versatility of nitrogen-containing compounds. The rearrangement of beta-amino alcohols, leading to the formation of various amines, showcases the potential applications of these compounds in the synthesis of pharmaceuticals and complex organic molecules. The process involves activation of the hydroxy group, addition of nucleophiles, and generation of aziridinium intermediates, demonstrating a methodological approach in the synthesis of nitrogen-based compounds (Métro et al., 2010).

Mu-Opioid Receptor Biased Agonists

The development of novel mu-opioid receptor agonists, such as Oliceridine, represents an application of nitrogen-containing compounds in pharmacology. These compounds selectively activate G protein and β-arrestin signaling pathways, offering therapeutic analgesic effects with reduced adverse effects. This research indicates the potential of structurally specific nitrogen-containing compounds in developing new analgesic therapies, highlighting a direct application in medicinal chemistry and drug development (Urits et al., 2019).

Environmental and Material Science Applications

Amine-functionalized sorbents have been investigated for their efficiency in removing persistent and mobile fluoro-organic chemicals, like PFAS, from water supplies. This research showcases the application of nitrogen-containing compounds in environmental science, particularly in water treatment technologies. The design of amine-containing sorbents leverages electrostatic interactions, hydrophobic interactions, and sorbent morphology for effective pollutant removal, demonstrating the utility of these compounds in addressing environmental pollutants (Ateia et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine is the μ-opioid receptor . This receptor is a seven-transmembrane G-protein-coupled receptor (GPCR) and is predominantly targeted by opioid agonists .

Mode of Action

2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine, also known as Oliceridine, is a “biased agonist” at the μ-opioid receptor . It preferentially activates the G-protein pathway with minimal receptor phosphorylation and recruitment of β-arrestin . This selective activation allows for the beneficial analgesic effects of opioids to be harnessed while minimizing severe adverse effects such as constipation and respiratory depression .

Biochemical Pathways

The exact biochemical pathways affected by 2-(4-(Ethoxymethyl)-2-azaspiro[4It is known that the compound’s action involves both ascending and descending spinal pathways . Nerve conductance in these pathways is mediated in part by the action of opioid receptors .

Pharmacokinetics

The pharmacokinetic properties of 2-(4-(Ethoxymethyl)-2-azaspiro[4It is known that the compound provides comparable analgesia to traditional opioids such as morphine .

Result of Action

The molecular and cellular effects of 2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine’s action result in analgesia, or pain relief . By acting as a biased agonist, the compound provides comparable analgesia to traditional opioids, but with a comparable or decreased risk of opioid-related adverse effects such as constipation and respiratory depression .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(4-(Ethoxymethyl)-2-azaspiro[4It gained FDA approval on August 7, 2020, and is currently marketed by Trevena Inc as OLINVYK™ .

properties

IUPAC Name |

2-[4-(ethoxymethyl)-2-azaspiro[4.5]decan-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O/c1-2-17-11-13-10-16(9-8-15)12-14(13)6-4-3-5-7-14/h13H,2-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHXTKZDPYZKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC12CCCCC2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(pyrrolidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479047.png)

![2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1479053.png)

![2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1479063.png)

![5-alanyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479065.png)